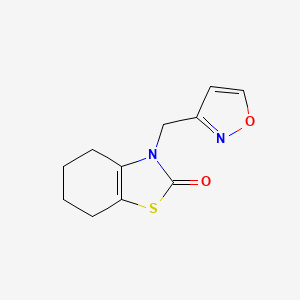![molecular formula C18H16F2N2O2 B7594538 4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide, also known as DPC-681, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythm, DNA damage response, and Wnt signaling pathway.
作用機序
4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide is a selective inhibitor of CK1δ, which belongs to the casein kinase 1 family of serine/threonine protein kinases. CK1δ plays a crucial role in regulating various cellular processes by phosphorylating its substrates. This compound binds to the ATP-binding site of CK1δ and inhibits its kinase activity, thereby preventing the phosphorylation of its substrates. This leads to the modulation of various cellular processes that are regulated by CK1δ.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes that are regulated by CK1δ. For example, this compound has been shown to affect the period length and amplitude of the circadian clock in mammalian cells. It has also been shown to regulate the phosphorylation of the DNA damage response protein H2AX, which is involved in the repair of DNA damage. In addition, this compound has been shown to inhibit the phosphorylation of the Wnt co-receptor LRP6, which is involved in the Wnt signaling pathway.
実験室実験の利点と制限
The advantages of using 4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide in lab experiments are its high potency and selectivity for CK1δ. This allows for the specific modulation of cellular processes that are regulated by CK1δ. The limitations of using this compound are its low solubility in aqueous solutions and its moderate stability in solution. This requires the use of organic solvents and careful handling of the compound.
将来の方向性
There are several future directions for the use of 4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide in scientific research. One direction is the investigation of the role of CK1δ in cancer biology, where it has been implicated in the regulation of various oncogenic pathways. Another direction is the development of more potent and selective inhibitors of CK1δ, which could lead to the discovery of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other inhibitors could lead to the discovery of new synergistic effects in the modulation of cellular processes.
合成法
The synthesis of 4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide involves several steps, starting from the commercially available 2,6-difluorobenzaldehyde. The aldehyde is first converted to the corresponding acid chloride, which is then reacted with cyclopropanecarbonyl chloride to yield the cyclopropanecarboxylic acid derivative. The acid is then coupled with 4-aminobenzamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to give the final product, this compound. The overall yield of the synthesis is around 30%.
科学的研究の応用
4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide has been widely used in scientific research to investigate the role of CK1δ in various cellular processes. For example, this compound has been used to study the circadian rhythm in mammalian cells, where it was found to affect the period length and amplitude of the circadian clock. This compound has also been used to study the DNA damage response, where it was found to regulate the phosphorylation of the DNA damage response protein H2AX. In addition, this compound has been used to study the Wnt signaling pathway, where it was found to inhibit the phosphorylation of the Wnt co-receptor LRP6.
特性
IUPAC Name |
4-[[2-(2,6-difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-22(11-7-5-10(6-8-11)17(21)23)18(24)13-9-12(13)16-14(19)3-2-4-15(16)20/h2-8,12-13H,9H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXGIHMUFUWQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)C(=O)C2CC2C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
